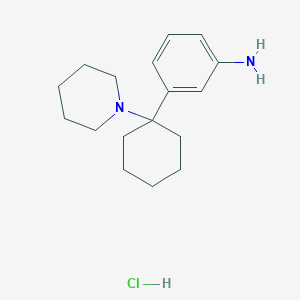

3-(Piperidylcyclohexyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Piperidylcyclohexyl)aniline hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidylcyclohexyl)aniline hydrochloride typically involves the reaction of piperidine with cyclohexyl aniline under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the compound. Quality control measures are implemented to ensure that the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Piperidylcyclohexyl)aniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Central Nervous System (CNS) Disorders:

The compound has been studied for its potential use in treating CNS disorders. Piperidine derivatives are known for their neuroactive properties, making them suitable candidates for developing medications aimed at conditions such as anxiety, depression, and schizophrenia. Research indicates that modifications in the piperidine structure can lead to varying degrees of activity against neurotransmitter receptors, particularly serotonin and dopamine receptors .

2. Antimicrobial Activity:

Research has shown that piperidine-based compounds exhibit antimicrobial properties. For example, derivatives similar to 3-(Piperidylcyclohexyl)aniline hydrochloride have been synthesized and evaluated for their efficacy against various bacterial strains. Studies indicate that specific substitutions on the piperidine ring can enhance antimicrobial activity, making these compounds valuable in developing new antibiotics .

3. Cancer Research:

Recent studies have explored the use of piperidine derivatives in cancer therapy. Compounds with similar structures have been identified as inhibitors of specific cancer cell lines, suggesting that this compound could play a role in targeted cancer treatments. The mechanism often involves the inhibition of key enzymes involved in tumor progression .

Case Study 1: CNS Activity

A study investigating a series of piperidine derivatives found that certain modifications led to increased binding affinity at serotonin receptors. This suggests potential applications in developing antidepressants or anxiolytics based on the structure of this compound .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperidine compounds against Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the cyclohexyl group in enhancing membrane permeability, thus improving antimicrobial efficacy .

Case Study 3: Cancer Inhibition

Research focusing on enzyme inhibitors for cancer treatment revealed that derivatives similar to this compound effectively inhibited the growth of specific cancer cells through apoptosis induction pathways. This opens avenues for further investigation into its use as an anticancer agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| CNS Disorders | Potential treatment for anxiety and depression | Increased receptor binding affinity observed with structural modifications |

| Antimicrobial Activity | Efficacy against bacterial strains | Significant inhibition of S. aureus and E. coli; enhanced by cyclohexyl group |

| Cancer Research | Inhibition of cancer cell growth | Induction of apoptosis; effective against specific cancer cell lines |

Mecanismo De Acción

The mechanism by which 3-(Piperidylcyclohexyl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the central nervous system. By inhibiting these receptors, the compound can modulate neurotransmitter activity and influence various physiological processes.

Comparación Con Compuestos Similares

3-(Piperidylcyclohexyl)aniline hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Phencyclidine (PCP): A dissociative anesthetic with similar NMDA receptor antagonistic properties.

Arylcyclohexylamine derivatives: A class of compounds with structural similarities and related biological activities.

While these compounds share some similarities, this compound has distinct properties and applications that set it apart from others in its class.

Actividad Biológica

3-(Piperidylcyclohexyl)aniline hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring attached to a cyclohexyl aniline structure. The molecular formula is C17H26N2⋅HCl, and it has a molecular weight of approximately 290.86 g/mol. The compound's structure facilitates interactions with various biological targets, particularly in the central nervous system.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2⋅HCl |

| Molecular Weight | 290.86 g/mol |

| IUPAC Name | 3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |

| InChI Key | IEPXDKNOJGWCDR-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its role as an antagonist at N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. By inhibiting these receptors, the compound modulates neurotransmitter activity, potentially leading to effects on mood, cognition, and perception.

Biological Targets

- NMDA Receptors : Inhibition leads to decreased excitatory neurotransmission.

- Dopaminergic Pathways : Potential modulation of dopamine release, influencing mood and behavior.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic : Reduces anxiety-like behaviors in animal models.

- Antidepressant : Shows potential in alleviating depressive symptoms.

- Neuroprotective : May protect against neurodegeneration by modulating excitotoxicity.

Case Studies

-

Anxiolytic Effects in Rodent Models :

A study demonstrated that administration of this compound significantly reduced anxiety-like behaviors in the elevated plus maze test compared to control groups. This suggests its potential utility in treating anxiety disorders. -

Antidepressant Activity :

In another case study, chronic treatment with the compound resulted in significant reductions in depressive-like symptoms as measured by the forced swim test. This highlights its potential role as an antidepressant agent. -

Neuroprotective Properties :

Research indicated that the compound could mitigate neuronal damage induced by excitotoxic agents in vitro, suggesting a protective effect against conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anxiolytic | Reduced anxiety-like behavior in rodent models |

| Antidepressant | Significant reduction in depressive symptoms |

| Neuroprotective | Mitigated neuronal damage from excitotoxic agents |

Propiedades

IUPAC Name |

3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPXDKNOJGWCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.